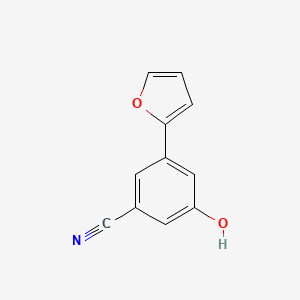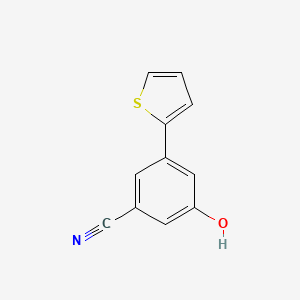
2-Cyano-5-(2-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-5-(2-methylphenyl)phenol, 95% (2-CMPP) is an aromatic cyanophenol that has been used in various scientific research applications. It is a colorless crystalline solid that is soluble in water and is commonly used as a starting material for the synthesis of other compounds. 2-CMPP is a highly reactive compound and has been used in a variety of synthetic reactions, such as the synthesis of polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of organic compounds, including esters, amines, and alcohols. 2-CMPP has been studied for its potential applications in biochemistry and physiology, as well as its advantages and limitations for lab experiments.
科学的研究の応用
2-Cyano-5-(2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry. In organic synthesis, 2-Cyano-5-(2-methylphenyl)phenol, 95% is commonly used as a starting material for the synthesis of a variety of compounds, such as esters, amines, and alcohols. It has also been used in the synthesis of polymers, dyes, and pharmaceuticals. In biochemistry, 2-Cyano-5-(2-methylphenyl)phenol, 95% has been studied for its potential applications in drug delivery, enzyme inhibition, and gene regulation.
作用機序
The mechanism of action of 2-Cyano-5-(2-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and DNA. It is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It is also believed to interact with receptors in the central nervous system, which may explain its potential applications in drug delivery and gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(2-methylphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This may explain its potential applications in drug delivery and gene regulation. It has also been shown to interact with receptors in the central nervous system, which may explain its potential applications in drug delivery and gene regulation.
実験室実験の利点と制限
2-Cyano-5-(2-methylphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the major advantages is its high reactivity, which makes it an ideal starting material for a variety of synthetic reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with caution. Furthermore, it is not very soluble in water, which can limit its use in aqueous solutions.
将来の方向性
The potential applications of 2-Cyano-5-(2-methylphenyl)phenol, 95% are vast and continue to be explored. One potential future direction is the use of 2-Cyano-5-(2-methylphenyl)phenol, 95% in drug delivery. Its ability to interact with receptors in the central nervous system could make it an ideal candidate for drug delivery systems. Additionally, its ability to inhibit the enzyme cyclooxygenase could make it a potential therapeutic agent for the treatment of various diseases. Other potential future directions include the use of 2-Cyano-5-(2-methylphenyl)phenol, 95% in gene regulation and enzyme inhibition. Finally, its potential applications in polymer synthesis and dye synthesis could be explored further.
合成法
2-Cyano-5-(2-methylphenyl)phenol, 95% can be synthesized via a variety of methods, including the reaction of 2-methylphenol with sodium cyanide in an aqueous solution. The reaction is typically conducted in an alkaline medium, such as sodium hydroxide, and is catalyzed by a small amount of copper(II) sulfate. The reaction is exothermic and produces a yellow-orange precipitate of 2-Cyano-5-(2-methylphenyl)phenol, 95%. The reaction can be scaled up and is often carried out in a continuous flow system.
特性
IUPAC Name |
2-hydroxy-4-(2-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-4-2-3-5-13(10)11-6-7-12(9-15)14(16)8-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRYZMSMFGUYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684609 |
Source


|
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-05-0 |
Source


|
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375388.png)
![2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375395.png)

![2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375397.png)






